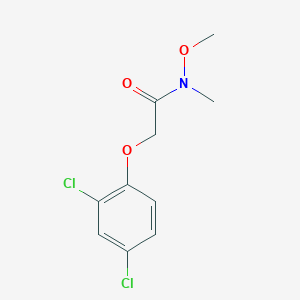
2-(2,4-dichlorophenoxy)-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylacetamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in promoting uncontrolled growth in plants, leading to their eventual death. This makes it a valuable tool in weed management for various crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-methoxy-N-methylacetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with methoxyamine and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide as a base. The process involves the formation of an intermediate, which is then methylated to produce the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated phenols, while substitution reactions can yield various substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides.
Biology: Employed in research on plant growth regulation and herbicide resistance.
Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.
Industry: Utilized in the development of new herbicidal formulations and agricultural products.
Mechanism of Action
The compound exerts its effects by mimicking natural plant hormones known as auxins. It is absorbed through the leaves and translocated to the meristems of the plant. This leads to uncontrolled cell division and growth, ultimately causing the plant to die. The molecular targets include auxin receptors and related signaling pathways that regulate plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with a broader spectrum of activity.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for selective weed control in cereal crops.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-methoxy-N-methylacetamide is unique due to its specific chemical structure, which provides distinct reactivity and effectiveness in weed control. Its ability to mimic natural auxins makes it particularly effective in promoting uncontrolled growth in target plants.
Properties
Molecular Formula |
C10H11Cl2NO3 |
|---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c1-13(15-2)10(14)6-16-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3 |
InChI Key |
STCIZTWJFOVNFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















